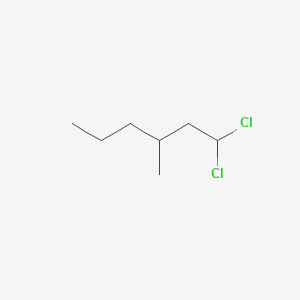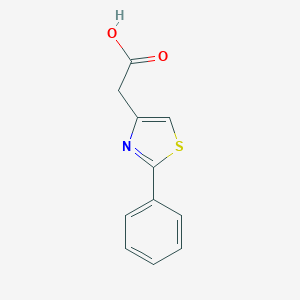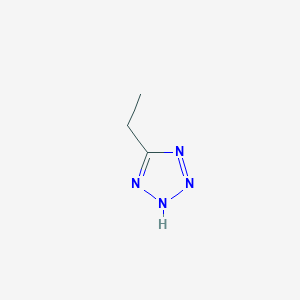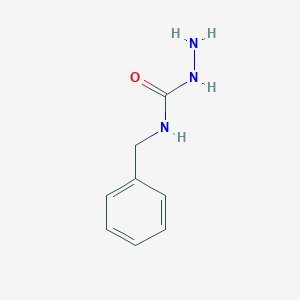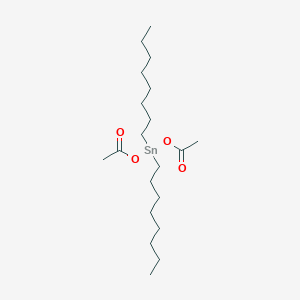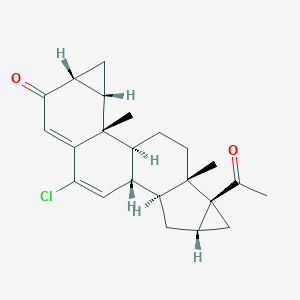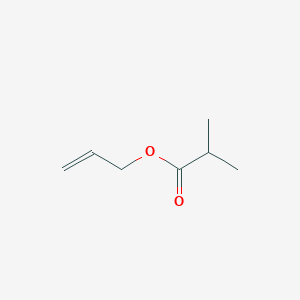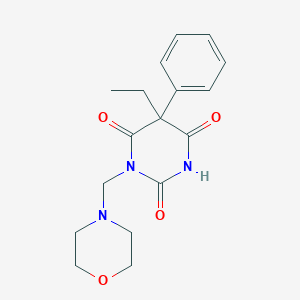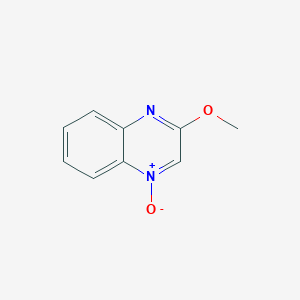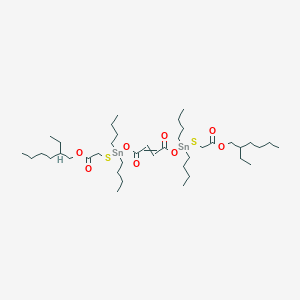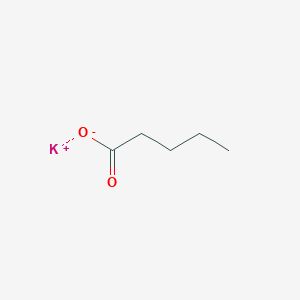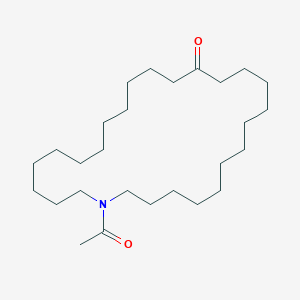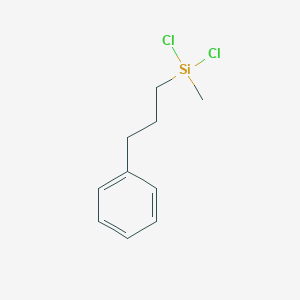
Dichloro(methyl)(3-phenylpropyl)silane
描述
Dichloro(methyl)(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C10H14Cl2Si. It consists of a silicon atom bonded to a methyl group, two chlorine atoms, and a 3-phenylpropyl group. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(methyl)(3-phenylpropyl)silane can be synthesized through the reaction of 3-phenylpropylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Dichloro(methyl)(3-phenylpropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides or primary amines are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent rapid hydrolysis.
Reduction: Lithium aluminium hydride is used in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
科学研究应用
Dichloro(methyl)(3-phenylpropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are important in materials science and catalysis.
Biology: Organosilicon compounds derived from this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of organosilicon compounds in drug delivery systems and as potential therapeutic agents.
作用机制
The mechanism of action of dichloro(methyl)(3-phenylpropyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The chlorine atoms can be replaced by various nucleophiles, resulting in the formation of new organosilicon compounds. The compound’s reactivity is influenced by the presence of the phenylpropyl group, which can stabilize intermediates and transition states during reactions .
相似化合物的比较
Similar Compounds
Dichloromethylsilane: Similar structure but lacks the phenylpropyl group.
Phenyltrichlorosilane: Contains a phenyl group but has three chlorine atoms instead of two.
Dimethyldichlorosilane: Contains two methyl groups instead of one methyl and one phenylpropyl group.
Uniqueness
Dichloro(methyl)(3-phenylpropyl)silane is unique due to the presence of both a phenylpropyl group and two chlorine atoms bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and industrial applications .
属性
IUPAC Name |
dichloro-methyl-(3-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-13(11,12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJIDYIVLNKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523241 | |
| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17776-66-8 | |
| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



